
7-ethoxy-4,6-dinitro-2-(trifluoromethyl)-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-ethoxy-4,6-dinitro-2-(trifluoromethyl)-1H-benzimidazole is a synthetic organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-ethoxy-4,6-dinitro-2-(trifluoromethyl)-1H-benzimidazole typically involves the nitration of a benzimidazole precursor followed by the introduction of ethoxy and trifluoromethyl groups. Common reagents used in these reactions include nitric acid, sulfuric acid, and ethyl iodide. The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and alkylation processes. These methods are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
7-ethoxy-4,6-dinitro-2-(trifluoromethyl)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The ethoxy group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.
Substitution: Alkyl halides, aryl halides, strong bases like sodium hydride.
Major Products Formed
Oxidation: Formation of dinitrobenzoic acid derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of various substituted benzimidazoles.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique chemical structure.
Industry: Utilized in the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 7-ethoxy-4,6-dinitro-2-(trifluoromethyl)-1H-benzimidazole depends on its interaction with molecular targets. It may inhibit specific enzymes or interfere with cellular processes, leading to its biological effects. The nitro and trifluoromethyl groups play a crucial role in its activity, affecting its binding affinity and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,6-dinitro-2-(trifluoromethyl)-1H-benzimidazole: Lacks the ethoxy group, which may affect its reactivity and biological activity.
7-ethoxy-4-nitro-2-(trifluoromethyl)-1H-benzimidazole: Contains only one nitro group, potentially leading to different chemical and biological properties.
Uniqueness
7-ethoxy-4,6-dinitro-2-(trifluoromethyl)-1H-benzimidazole’s unique combination of functional groups makes it a valuable compound for research and development. Its distinct chemical structure allows for diverse applications and potential modifications to enhance its properties.
Eigenschaften
CAS-Nummer |
60167-74-0 |
|---|---|
Molekularformel |
C10H7F3N4O5 |
Molekulargewicht |
320.18 g/mol |
IUPAC-Name |
7-ethoxy-4,6-dinitro-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C10H7F3N4O5/c1-2-22-8-5(17(20)21)3-4(16(18)19)6-7(8)15-9(14-6)10(11,12)13/h3H,2H2,1H3,(H,14,15) |
InChI-Schlüssel |
BTKIIQVARFVQMD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C(C2=C1NC(=N2)C(F)(F)F)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


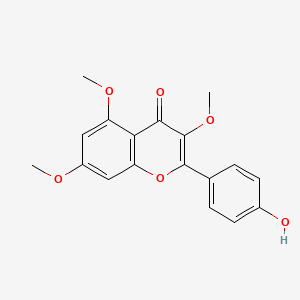


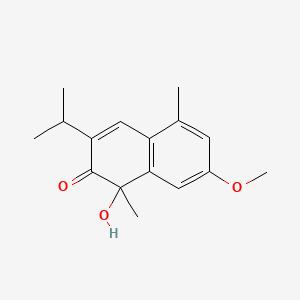

![Diethyl [(cyanomethoxy)methyl]phosphonate](/img/structure/B14614300.png)

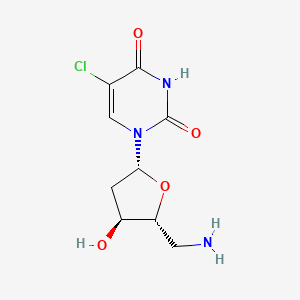
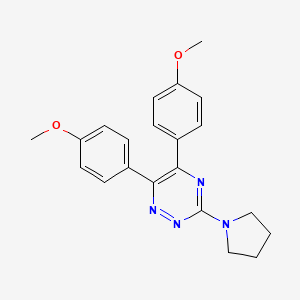
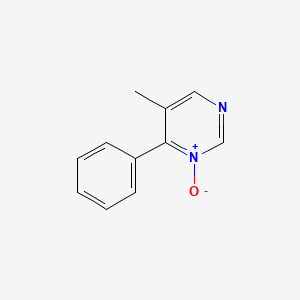


![Dimethyl 2-(2-{2-methoxy-1-[2-(2-methoxy-2-oxoethyl)phenyl]-2-oxoethyl}phenyl)but-2-enedioate](/img/structure/B14614371.png)

